Ethyl Caproate-d11
Description
Academic Relevance of Ethyl Caproate-d11 in Research Paradigms
This compound is the isotopically labeled version of ethyl caproate, an ester known for its fruity, apple-like aroma. nih.gov In the context of scientific research, this compound serves as a valuable chemical reagent and building block, primarily due to the presence of eleven deuterium (B1214612) atoms in its structure.
The academic utility of this compound is highlighted by its specific applications in synthetic chemistry and metabolic disease research. It is used as a reagent in the synthesis of novel EP2/EP4 dual agonists of γ-lactam prostaglandin (B15479496) E1 analogs. pharmaffiliates.comlookchem.com Furthermore, it is employed as a chemical tool in the creation of PPARα (Peroxisome Proliferator-Activated Receptor Alpha) antagonists, which are investigated for the treatment of metabolic diseases. pharmaffiliates.comlookchem.com
Below are the physicochemical properties of this compound.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | Hexanoic Acid Ethyl Ester-d11, Caproic Acid Ethyl Ester-d11 |
| CAS Number | 2159-19-5 |
| Molecular Formula | C₈H₅D₁₁O₂ |
| Molecular Weight | 155.28 g/mol |
| Storage Condition | 2-8°C Refrigerator |
Data sourced from references pharmaffiliates.comchembk.comcalpaclab.comscbt.comnovachem.com.aulgcstandards.com
Overview of Deuterated Fatty Acid Esters as Analytical and Mechanistic Probes
Deuterated fatty acid esters are a specific class of isotopically labeled compounds that serve as powerful probes in biochemical and chemical analysis. Fatty acids are fundamental components of cell membranes and precursors to signaling molecules, making the study of their metabolism and reactions critically important. rsc.org
In mechanistic studies, deuterated fatty acids are essential for unraveling the details of enzyme-catalyzed reactions. For instance, by using fatty acids with deuterium atoms placed at specific positions, researchers can determine which C-H bonds are broken during enzymatic reactions like desaturation or hydroxylation. acs.orgresearchgate.net This approach was used to study fatty acid desaturation by CYP152 peroxygenases, where regiospecifically deuterated substrates revealed that Cα–H abstraction is the initial step for both desaturation and α-hydroxylation. acs.org
As analytical probes, deuterated fatty acid esters are widely used as internal standards for gas chromatography-mass spectrometry (GC-MS) analysis. rsc.org The most common method for fatty acid analysis involves converting them into fatty acid methyl esters (FAMEs) for GC/MS. rsc.org Using a deuterated FAME as an internal standard allows for precise quantification of its corresponding non-deuterated analyte in complex biological samples, such as tissues or fluids. mdpi.com This is because the deuterated standard co-elutes with the analyte but is distinguishable by its higher mass, correcting for any sample loss during extraction and analysis.
The use of deuterated fatty acids also extends to the study of lipid metabolism and uptake. By introducing these labeled compounds into cellular systems or organisms, scientists can trace their incorporation into complex lipids like phospholipids (B1166683) and track their subsequent metabolic fate, providing insights into lipid dynamics in health and disease. mdpi.com
Properties
CAS No. |
2159-19-5 |
|---|---|
Molecular Formula |
C8H16O2 |
Molecular Weight |
155.281 |
IUPAC Name |
ethyl 2,2,3,3,4,4,5,5,6,6,6-undecadeuteriohexanoate |
InChI |
InChI=1S/C8H16O2/c1-3-5-6-7-8(9)10-4-2/h3-7H2,1-2H3/i1D3,3D2,5D2,6D2,7D2 |
InChI Key |
SHZIWNPUGXLXDT-LELBNVJRSA-N |
SMILES |
CCCCCC(=O)OCC |
Synonyms |
Hexanoic Acid Ethyl Ester-d11; Caproic Acid Ethyl Ester-d11; Ethyl Caproate-d11; Ethyl Capronate-d11; Ethyl Hexanoate-d11; NSC 8882-d11 |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl Caproate D11
Chemical Synthesis Pathways for Site-Specific Deuteration
The primary route for synthesizing Ethyl Caproate-d11 is through chemical esterification, a method that allows for precise control over the placement and incorporation of deuterium (B1214612) atoms. The molecular formula, C₈H₅D₁₁O₂, indicates that the eleven deuterium atoms are located on the hexanoyl (caproyl) portion of the molecule. scbt.comscbt.com
Utilization of Deuterated Precursors in Esterification Reactions
The synthesis of this compound is achieved via the Fischer-Speier esterification reaction. This classic method involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. scentree.copatsnap.com For the specific synthesis of this compound, the reactants are deuterated caproic acid (hexanoic acid-d11) and standard, non-deuterated ethanol (B145695). pharmaffiliates.com
Caproic Acid-d11 + Ethanol ⇌ this compound + Water
The reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid or dry hydrogen chloride gas. libretexts.orgchemguide.co.uk The mechanism begins with the protonation of the carbonyl oxygen of the deuterated caproic acid by the catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the oxygen atom of the ethanol molecule. patsnap.comchemguide.co.uk A tetrahedral intermediate is formed, followed by proton transfer and the elimination of a water molecule, yielding the final deuterated ester product and regenerating the acid catalyst. chemguide.co.uk
Optimization of Reaction Conditions for Isotopic Enrichment
To ensure high isotopic enrichment and maximize the yield of this compound, reaction conditions must be carefully optimized. The Fischer esterification is a reversible equilibrium reaction. libretexts.orgchemguide.co.uk To drive the reaction toward the formation of the ester product, it is crucial to remove water as it is formed. patsnap.com This can be achieved through several techniques, including azeotropic distillation.
Key optimization parameters include:
Temperature : The reaction is typically heated to increase the reaction rate. Gentle heating under reflux conditions is common. patsnap.comlibretexts.org
Reactant Stoichiometry : Using an excess of one of the reactants, usually the less expensive and more easily removed ethanol, can shift the equilibrium to favor product formation. patsnap.com
Catalyst : Concentrated sulfuric acid is a common and effective catalyst, typically used in small amounts. libretexts.org
Water Removal : As the reaction is in equilibrium, continuous removal of water is the most critical factor for achieving high conversion to the ester. patsnap.comgoogle.com
Biocatalytic and Microbial Biosynthesis of Ethyl Caproate (and potential for deuterated analogue)
While chemical synthesis provides a direct route to this compound, biocatalytic methods using enzymes or whole microbial cells offer a "greener" alternative for producing the non-deuterated ethyl caproate. These biological systems utilize specific enzymatic machinery that could potentially be adapted for the synthesis of deuterated analogues by supplying deuterated precursors. nih.gov
Enzymatic Esterification Mechanisms (e.g., Acyl Coenzyme A: Alcohol Acyltransferase and Reverse Esterase Activities)
Microorganisms synthesize ethyl caproate primarily through two enzymatic pathways:
Acyl Coenzyme A: Alcohol Acyltransferase (AcoAAAT) Pathway : This is a major pathway for ester formation in yeast. nih.gov It involves the condensation of an activated fatty acid, caproyl-coenzyme A (caproyl-CoA), with ethanol. nih.govfrontiersin.org The reaction is catalyzed by alcohol acyltransferases (AATs), also known as ethanol hexanoyl transferases. frontiersin.orgnih.gov The release of coenzyme A provides the thermodynamic driving force for the reaction. researchgate.net
Reverse Esterase Activity : This pathway involves the direct esterification of caproic acid and ethanol, catalyzed by esterases or lipases operating in reverse. nih.govfrontiersin.orgscite.ai While the equilibrium for esterases typically favors hydrolysis, in environments with high concentrations of alcohol and acid and low water activity, the reverse reaction of synthesis can occur. google.com This pathway has been demonstrated in wine lactic acid bacteria, and studies have shown that these enzymes can utilize deuterated substrates to produce deuterated esters, confirming the potential for producing labeled compounds via this mechanism. nih.gov In most microbial systems studied, the AcoAAAT activity is generally greater than the reverse esterase activity for producing ethyl esters. nih.gov
Microbial Fermentation Strategies for Ester Production (e.g., Saccharomyces cerevisiae, Clavispora lusitaniae, Metschnikowia pulcherrima)
Several yeast species are known for their ability to produce significant quantities of ethyl caproate, a key flavor compound in many fermented beverages.
Saccharomyces cerevisiae : This is the most common yeast in the production of alcoholic beverages and a significant producer of ethyl caproate in products like Chinese Baijiu and Japanese sake. nih.govproquest.com By optimizing fermentation conditions such as precursor concentration (caproic acid and ethanol), temperature, and pH, the yield of ethyl caproate can be substantially increased. proquest.com
Clavispora lusitaniae : Strains of this yeast, isolated from the fermentation starter Daqu, have been identified as high-yield producers of ethyl caproate. nih.govdoaj.org Optimized fermentation strategies with this yeast, involving carefully timed additions of ethanol and caproic acid, have achieved yields as high as 62.0 mg/L. frontiersin.orgnih.gov
Metschnikowia pulcherrima : This non-Saccharomyces yeast is often used in sequential fermentation with S. cerevisiae. Its use has been shown to increase the concentration of various ethyl esters, including ethyl caproate (ethyl hexanoate), thereby enhancing the fruity and floral characteristics of wines. ives-openscience.eumdpi.com
| Microorganism | Fermentation Strategy | Key Findings | Reported Yield |
|---|---|---|---|
| Saccharomyces cerevisiae | Optimized batch fermentation with precursor addition | Addition of ethanol and caproic acid at specific times significantly boosts production. proquest.com | Up to 21.98 mg/L proquest.com |
| Clavispora lusitaniae | Optimized batch fermentation with timed precursor addition | Identified as a specific high-yield producer of ethyl caproate over other esters. nih.gov | Up to 62.0 mg/L frontiersin.org |
| Metschnikowia pulcherrima | Sequential fermentation with S. cerevisiae | Increases the overall concentration of desirable ethyl esters, including ethyl hexanoate (B1226103). ives-openscience.eumdpi.com | Contributes to increased ester profile mdpi.com |
Genetic Engineering Approaches for Enhanced Ester Yields in Bioreactors
To improve the efficiency of microbial ester production, researchers have turned to genetic engineering, primarily focusing on Saccharomyces cerevisiae. These strategies aim to enhance the metabolic flux towards the precursors and the final esterification step.
Key genetic modifications include:
Overexpression of Alcohol Acyltransferases : Increasing the expression of genes encoding AATs, such as EHT1 and EEB1, directly enhances the enzymatic capacity for ester synthesis, leading to significantly higher yields of ethyl caproate. nih.govnih.govacs.org
Deletion of Competing Pathways : Deleting genes like FAA1, which encodes an acyl-CoA synthetase, can prevent the diversion of caproic acid into other metabolic pathways, thereby increasing its availability for esterification. nih.gov
Modification of Fatty Acid Synthesis : Introducing mutations into the fatty acid synthase (FAS) complex, such as the G1250S variation in the FAS2 gene, can alter the chain length specificity to favor the production of medium-chain fatty acids like caproic acid, the precursor for ethyl caproate. nih.govacs.org
Combining these genetic modifications with techniques like adaptive laboratory evolution has proven effective, with engineered strains showing dramatic increases in ethyl caproate production. acs.org
| Genetic Modification | Target Gene(s) | Mechanism | Impact on Yield |
|---|---|---|---|
| Overexpression | EHT1 / EEB1 | Increases the level of alcohol acyltransferase, the enzyme that synthesizes the ester. nih.govnih.gov | 2.8 to 6.1-fold increase nih.govacs.orgacs.org |
| Deletion | FAA1 | Prevents the activation and degradation of caproic acid, increasing precursor availability. nih.gov | Contributes to overall yield increase when combined with overexpression nih.gov |
| Mutation | FAS2 | Alters fatty acid synthase to increase production of the caproyl-CoA precursor. nih.govacs.org | Contributes to a significant increase in caproic acid and ethyl caproate acs.org |
The potential to produce this compound via these biocatalytic routes would involve feeding the optimized or engineered microbial strains with deuterated precursors, such as caproic acid-d11, in the fermentation medium. The existing enzymatic machinery would then incorporate the labeled precursor into the final ester product.
Advanced Analytical Characterization and Quantification of Ethyl Caproate D11
Gas Chromatography-Mass Spectrometry (GC-MS) Techniques
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the separation and identification of volatile and semi-volatile organic compounds. Its coupling with isotopic labeling, particularly through Stable Isotope Dilution Assays (SIDA), significantly enhances its quantitative capabilities.
Stable Isotope Dilution Assays (SIDA) are widely recognized as the gold standard for targeted quantitative analysis, especially when dealing with complex samples or analytes present at low concentrations. The principle of SIDA involves adding a known amount of a stable isotope-labeled analog of the target analyte (in this case, Ethyl Caproate-d11) to the sample. This labeled analog, acting as an internal standard, behaves identically to the native analyte throughout the analytical process, including extraction, sample preparation, and instrumental analysis nih.govontosight.aitum.de. By measuring the ratio of the native analyte to the isotopically labeled standard using mass spectrometry, SIDA effectively compensates for variations in sample recovery, matrix effects, and instrument response, thereby ensuring highly accurate and precise quantification ontosight.aitum.deastm.orgmdpi.com. The development and validation of a SIDA for this compound would involve establishing optimal conditions for its addition, extraction, and detection, along with rigorous validation of parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy nih.govontosight.aitum.deresearchgate.net.
Table 1: Illustrative SIDA Validation Parameters for this compound
| Parameter | Typical Range/Value | Notes |
| Linearity | R² > 0.99 (over relevant concentration range) | Calibration curve constructed using known analyte/standard ratios. |
| LOD/LOQ | Sub-ppm or ppb levels (matrix dependent) | Determined based on signal-to-noise ratio and precision. |
| Precision | RSD < 10% (Repeatability & Reproducibility) | Assessed at multiple concentration levels. |
| Accuracy (Recovery) | 80-120% | Evaluated by spiking known amounts into various matrices. |
| Matrix Effect | Minimal suppression/enhancement (<15%) | Assessed by comparing signal intensity in blank matrix vs. solvent. |
| Selectivity | Distinct mass-to-charge ratio (m/z) for analyte and standard | Essential for accurate ratio determination. |
Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique widely employed for the extraction of volatile and semi-volatile organic compounds from complex matrices. In HS-SPME, a fiber coated with an appropriate stationary phase is exposed to the headspace above a sample. Analytes partition from the sample into the headspace and then adsorb onto the fiber coating. Subsequently, the fiber is thermally desorbed directly into the GC-MS system for analysis mdpi.comchromatographyonline.comresearchgate.netspkx.net.cnnih.govscielo.brmdpi.commdpi.comresearchgate.netresearchgate.netmdpi.comresearchgate.net. This technique is particularly advantageous for profiling volatile compounds like this compound due to its simplicity, sensitivity, and ability to handle diverse sample types with minimal sample preparation mdpi.comchromatographyonline.comresearchgate.netnih.govscielo.brresearchgate.netresearchgate.net. Optimization of HS-SPME parameters, such as fiber type, extraction time, temperature, and agitation, is crucial for maximizing the recovery and ensuring the representative profiling of volatile components mdpi.comscielo.brresearchgate.net.
When coupled with GC-MS, this compound serves as an exceptionally effective internal standard for the quantification of native ethyl caproate or other structurally similar ester compounds. Its deuterated nature ensures that it undergoes the same physical and chemical processes as the target analyte during sample preparation and GC-MS analysis. This co-elution and similar ionization behavior are critical for accurate quantification, especially in samples where matrix components might suppress or enhance the analyte's signal ontosight.aitum.deastm.orgmdpi.comresearchgate.net. The quantitative analysis involves preparing calibration curves by analyzing mixtures of known concentrations of native ethyl caproate spiked with a constant amount of this compound. The peak area ratio of the native analyte to the internal standard is then plotted against the known concentrations. For unknown samples, the measured ratio allows for the determination of the native analyte's concentration by interpolation on the calibration curve ontosight.aitum.deastm.orgresearchgate.netacs.org. This approach is vital for achieving high accuracy and precision, particularly in challenging matrices such as biological fluids, food products, or environmental samples nih.govontosight.aimdpi.comresearchgate.netresearchgate.netchromatographytoday.com.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Matrix Analysis
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is a powerful analytical technique for the separation, identification, and quantification of a wide range of compounds, including those that are less volatile or thermally labile than those analyzed by GC-MS. It is particularly well-suited for complex biological, food, and environmental matrices where sample clean-up can be challenging researchgate.netchromatographytoday.comnih.govresearchgate.netnih.govresearchgate.net.
In LC-MS/MS, deuterated internal standards like this compound can be employed to enhance quantitative accuracy, similar to their role in GC-MS. The addition of a known amount of the deuterated standard corrects for variations in chromatographic separation, ionization efficiency, and potential signal suppression or enhancement caused by co-eluting matrix components mdpi.comresearchgate.netchromatographytoday.com. LC-MS/MS offers high selectivity through the use of Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) modes, where specific precursor ion to product ion transitions are monitored, providing a high degree of specificity and sensitivity even in complex samples researchgate.netchromatographytoday.comnih.govresearchgate.net. The technique can be adapted for compounds with varying polarities by selecting appropriate mobile phases and stationary phases, making it versatile for analyzing a broad spectrum of analytes nih.govnih.govresearchgate.net. The use of deuterated mobile phase additives has also been explored to improve the distinction between isobaric compounds in LC-MS analyses nih.gov.
Spectroscopic Characterization of Deuterated Ethyl Caproate
Spectroscopic techniques are essential for confirming the structure and isotopic enrichment of deuterated compounds like this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Deuterium (B1214612) NMR (²H NMR), is an indispensable tool for characterizing the precise location and distribution of deuterium atoms within a molecule. While ¹H NMR is standard for structural elucidation, ²H NMR is specifically employed to analyze deuterium-labeled compounds. This technique utilizes the magnetic properties of the deuterium nucleus (²H) to provide detailed information about its chemical environment and mobility within the molecule nasa.govmsu.eduacs.orgstudymind.co.uknih.govtcichemicals.commdpi.comsigmaaldrich.com.
For this compound, ²H NMR can confirm the successful incorporation of deuterium atoms at specific positions on the ethyl and caproate (hexanoate) chains. By analyzing the chemical shifts and quadrupolar splittings of the deuterium signals, researchers can verify the isotopic labeling pattern and assess the degree of deuteration at each site. This is crucial for confirming the identity and purity of the synthesized labeled compound. Furthermore, quantitative ²H NMR can be used to determine the atom percent enrichment of deuterium in the sample, complementing mass spectrometric data sigmaaldrich.com. Deuterated solvents are commonly used in ¹H NMR to avoid signal overlap and improve spectral clarity, but ²H NMR itself directly probes the deuterium atoms msu.edustudymind.co.uktcichemicals.comneofroxx.com.
Table 2: Hypothetical ²H NMR Chemical Shifts for Deuterium Distribution Analysis of this compound
| Deuterium Position(s) | Expected Chemical Shift (ppm) | Splitting Pattern (if applicable) | Notes |
| Ethyl group (CH₂CH₃) | ~3.4 - 3.8 (relative to solvent) | Singlet/Broad singlet | If ethyl group is fully deuterated (CD₂CD₃), signals will be observed. |
| Caproate chain (C₆H₁₃) | |||
| α-carbon (C2) | ~2.2 - 2.4 | Singlet/Broad singlet | Position adjacent to the carbonyl group. |
| β-carbon (C3) | ~1.5 - 1.7 | Singlet/Broad singlet | |
| γ-carbon (C4) | ~1.2 - 1.4 | Singlet/Broad singlet | |
| δ-carbon (C5) | ~0.8 - 1.0 | Singlet/Broad singlet | |
| ω-carbon (C6, CH₃) | ~0.8 - 1.0 | Singlet/Broad singlet | Terminal methyl group. |
Note: Chemical shifts are approximate and highly dependent on the NMR solvent and spectrometer conditions. The presence and intensity of signals at specific positions confirm the deuterium distribution.
Compound List
this compound (Ethyl Hexanoate-d11)
Ethyl Caproate (Ethyl Hexanoate)
Ethyl Butyrate-d5
Ethyl Octanoate-d15
Ethyl Cinnamate-d5
Ethanol-d6
Dichloromethane
Acetone-d6
Benzene-d6
Deuterium Oxide (D₂O)
DMSO-d6
Hexanal
3-Carene
α-Terpinene
p-Cymene
Limonene
α-Terpinolene
Octanal-d16
Ethyl 2-methylbutyrate-d9
Toluene-d8
6-Chloro-2-hexanone
Acetic acid-d3
3-Octanone
Trimethylacetaldehyde
1-Butanol-d10
Hexanoic acid-d11
Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Fingerprinting
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When infrared radiation interacts with a sample, specific frequencies are absorbed, corresponding to the energies required to excite molecular vibrations, such as stretching and bending of chemical bonds. Each molecule possesses a unique set of vibrational frequencies, creating a characteristic "fingerprint" that can be used for identification and structural elucidation vscht.czspecac.com.
For esters, FT-IR spectroscopy is particularly useful for identifying key functional groups. The ester functional group contains a carbonyl (C=O) double bond and two carbon-oxygen (C-O) single bonds. The C=O stretching vibration is typically a strong and sharp absorption band appearing in the range of 1735–1750 cm⁻¹ for saturated esters rockymountainlabs.comlibretexts.orgspectroscopyonline.comlibretexts.org. Additionally, the C-O stretching vibrations contribute to the spectrum, usually appearing as intense bands in the 1000–1300 cm⁻¹ region rockymountainlabs.comspectroscopyonline.comuobabylon.edu.iq.
The introduction of deuterium (D) atoms, replacing hydrogen (H) atoms, significantly alters the vibrational spectrum. This is due to the difference in mass between deuterium and hydrogen, which affects the vibrational frequencies. Specifically, C-D stretching vibrations occur at lower wavenumbers (frequencies) than their corresponding C-H stretching vibrations. For aliphatic compounds, C-H stretching typically falls between 2850–3000 cm⁻¹, whereas C-D stretching is observed in the range of approximately 2000–2200 cm⁻¹ vscht.czlibretexts.org. This substantial shift allows for the clear identification and differentiation of deuterated compounds from their non-deuterated counterparts.
For this compound, assuming the common deuteration pattern of the hexanoate (B1226103) chain (CD3(CD2)4COOCH2CH3), one would expect to observe characteristic ester carbonyl (C=O) and C-O stretches similar to non-deuterated ethyl caproate. However, the numerous C-H stretching and bending vibrations associated with the hexanoate chain in ethyl caproate would be replaced by C-D stretching and bending vibrations at lower frequencies. The C-D stretching bands would appear in the 2000–2200 cm⁻¹ region, providing a distinct spectral signature for the deuterated compound.
Table 1: Characteristic FT-IR Absorption Bands for Ethyl Caproate and this compound
| Functional Group / Bond | Ethyl Caproate (Non-deuterated) Wavenumber (cm⁻¹) | This compound (Assumed Deuteration) Wavenumber (cm⁻¹) | Notes |
| C-H Stretching (Aliphatic) | 2850–3000 | - | Absent in the deuterated hexanoate chain; present in the ethyl group. |
| C-D Stretching (Aliphatic) | - | 2000–2200 | Characteristic bands for the deuterated hexanoate chain. |
| C=O Stretching (Ester) | 1735–1750 | 1735–1750 | Strong, characteristic ester carbonyl stretch. Minimal shift expected due to isotopic substitution. |
| C-O Stretching (Ester) | 1050–1300 | 1050–1300 | Multiple bands, characteristic of ester C-O bonds. |
| C-H Bending (Aliphatic) | 1350–1470 | - | Absent in the deuterated hexanoate chain; present in the ethyl group. |
| C-D Bending (Aliphatic) | - | ~1000–1100 (estimated) | Deuterium bending vibrations occur at lower frequencies. |
Compound-Specific Isotope Analysis (CSIA) and Position-Specific Isotope Analysis (PSIA) in Mechanistic Studies
Compound-Specific Isotope Analysis (CSIA) and Position-Specific Isotope Analysis (PSIA) are advanced techniques that leverage the precise measurement of isotopic ratios within a molecule to elucidate complex chemical and biochemical reaction mechanisms. By incorporating stable isotopes, such as deuterium (²H or D), into a molecule, researchers can track its fate through a reaction pathway, identify bond-breaking and bond-forming events, and determine rate-limiting steps rockymountainlabs.comresearchgate.netslideshare.net.
Position-Specific Isotope Analysis (PSIA) offers even greater detail by quantifying the isotopic composition at individual atomic positions within a molecule. This can be achieved through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy with isotopic enrichment or advanced mass spectrometry methods that can resolve isotopic distributions across different molecular sites. PSIA is invaluable for understanding regioselectivity and stereoselectivity in reactions, as it can pinpoint which specific bonds are being broken or formed.
This compound, with its precisely placed deuterium atoms, serves as an excellent probe for mechanistic studies involving ester hydrolysis, enzymatic transformations, or other metabolic pathways. For instance, in the hydrolysis of an ester, CSIA can be used to determine whether the rate-determining step involves the cleavage of the C-O bond adjacent to the carbonyl (acyl-oxygen fission) or the C-O bond to the alkyl group (alkyl-oxygen fission). By measuring the KIE for deuterium at specific positions on the ester, researchers can infer the transition state structure. For example, if deuterium atoms on the hexanoate chain are involved in the rate-determining bond cleavage, a significant KIE would be observed researchgate.netnih.gov.
PSIA can further refine these findings. If this compound is subjected to an enzymatic hydrolysis, PSIA could reveal if deuterium atoms at certain positions on the hexanoate chain are preferentially retained or eliminated during the catalytic process. This would provide insights into the enzyme's active site geometry and the specific mechanism of substrate binding and transformation. For example, studies on ester hydrolysis have shown that deuterium labeling can reveal whether proton transfer is involved in the rate-determining step uobabylon.edu.iq.
While specific published research findings detailing the use of this compound in CSIA/PSIA studies were not directly available in the provided snippets, the general principles demonstrate its utility. Such studies would typically involve comparing reaction rates or product isotopic compositions between deuterated and non-deuterated substrates, or analyzing isotopic enrichment patterns across different positions of the molecule after a reaction.
Table 2: Illustrative CSIA/PSIA Data in Mechanistic Studies of Ester Hydrolysis
| Study Type | Analyzed Isotope | Measured Value | Hypothetical Result Example | Interpretation |
| CSIA (KIE) | Deuterium (D) | Kinetic Isotope Effect (kH/kD) | 2.5 | Indicates that the C-D bond cleavage is involved in the rate-determining step of the reaction. A higher KIE suggests a greater degree of bond breaking in the transition state. |
| PSIA (Positional Analysis) | Deuterium (D) | Positional Deuterium Abundance (%) in Product | Hexanoate Chain (α-position): 98%Hexanoate Chain (β-position): 50% | Reveals differential retention/exchange of deuterium at specific carbon atoms, providing site-specific mechanistic information. Suggests specific bond cleavage or rearrangement. |
| CSIA (Solvent KSIE) | Deuterium (D) | Solvent Kinetic Isotope Effect (kH₂O/kD₂O) | 3.1 | Suggests that proton transfer (from solvent or substrate) is involved in the rate-determining step of the reaction. |
Research Applications of Ethyl Caproate D11 As a Stable Isotope Tracer
Elucidation of Metabolic Pathways in Biological Systems (Non-Human Models)
The use of stable isotopes provides a powerful method for unraveling the intricate web of biochemical reactions that constitute metabolism. In non-human models, such as microbial cultures or plant tissues, introducing a labeled compound can illuminate metabolic routes that might otherwise be difficult to observe.
Metabolic flux analysis using stable isotopes is a cornerstone for understanding how cells allocate resources and maintain metabolic balance. nih.gov Theoretically, if Ethyl Caproate-d11 were introduced into a microbial or plant system capable of metabolizing esters, the deuterium (B1214612) label could be traced. For instance, if the ester is hydrolyzed back into ethanol (B145695) and caproic acid, the deuterated portions of these molecules could be tracked as they enter central carbon metabolism.
Studies using other labeled compounds, such as 13C-labeled amino acids in yeast, have successfully quantified the flow of carbon from precursors to end-products like fusel alcohols and esters. nih.gov Similarly, D₂O (heavy water) has been used as a general tracer in plants to study the de novo biosynthesis of metabolites like indole-3-acetic acid, by observing the incorporation of deuterium into the final product. researchgate.netacs.org This principle of tracing the isotopic label allows for the quantification of pathway activities and provides a much richer understanding of metabolism than simply measuring metabolite concentrations. nih.gov
A key advantage of stable isotope tracing is its potential to uncover previously unknown biochemical reactions. When a labeled compound like this compound is administered, the appearance of its deuterium label in unexpected metabolites can signify a novel transformation pathway or the action of an uncharacterized enzyme. If, for example, a portion of the d11-acyl chain was found incorporated into a different class of lipid or secondary metabolite, it would prompt an investigation into the enzymatic machinery capable of such a reaction. This approach has been fundamental in expanding our knowledge of metabolic networks in various organisms.
The formation of esters like ethyl caproate is a critical aspect of the aroma profile in fermented products such as beer, wine, and spirits. mdpi.comencyclopedia.pub These esters are primarily synthesized by yeast during fermentation through the esterification of an alcohol (e.g., ethanol) with an acyl-coenzyme A (acyl-CoA) molecule (e.g., caproyl-CoA). encyclopedia.pub
Stable isotope labeling is a definitive method for confirming these biosynthetic pathways. By supplying a labeled precursor, researchers can unequivocally trace its path to the final product. For example, studies have used 13C-labeled leucine (B10760876) and valine to trace their catabolism and subsequent incorporation into higher alcohols and their corresponding esters in yeast. nih.gov Similarly, spiking a fermentation with deuterated caproic acid or deuterated ethanol and subsequently detecting deuterated ethyl caproate would provide direct proof of the precursor-product relationship and allow for the quantification of the efficiency of this conversion.
| Organism | Precursors Added | Resulting Major Ester | Key Finding |
| Saccharomyces cerevisiae | L-phenylalanine | Phenylethyl acetate | Addition of precursor amino acid significantly increased the production of the corresponding ester. encyclopedia.pub |
| Saccharomyces cerevisiae | L-leucine | Isoamyl acetate | Leucine addition strongly boosted the formation of isoamyl acetate, a key banana-like aroma. encyclopedia.pub |
| Clavispora lusitaniae | Caproic acid + Ethanol | Ethyl caproate | This yeast strain showed high efficiency in converting precursors to ethyl caproate, indicating a specialized metabolic capability. nih.gov |
| Non-Saccharomyces Yeasts | Various amino acids | Various esters | Different yeast species produce unique ester profiles, influencing the final aroma complexity. acs.org |
Proteomics Research Using Deuterated Analogues
In proteomics, the large-scale study of proteins, deuterated compounds play a role in quantitative analysis. mdpi.com Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) involve growing cells in media containing "heavy" (e.g., deuterium or 13C-labeled) amino acids. When these cells are combined with a control group grown on "light" media, the proteins from each sample can be distinguished by their mass difference in a mass spectrometer. This allows for precise relative quantification of protein abundance.
While this compound is not directly used for labeling proteins in the same way as amino acids, it serves as a crucial reference compound in metabolomics studies that are often conducted in parallel with proteomics to gain a holistic view of cellular function. Its well-defined mass shift makes it an ideal internal standard for ensuring the accuracy of metabolite quantification, which provides context to the observed changes in the proteome.
Investigation of Volatile Organic Compound (VOC) Biogenesis and Release
The aroma of many foods and beverages is determined by a complex mixture of Volatile Organic Compounds (VOCs). Understanding how these VOCs are formed is essential for controlling and optimizing flavor profiles.
Stable isotope tracers are a powerful tool for studying the biogenesis of aroma compounds. By introducing a labeled precursor into a system, such as a fermenting yeast culture or a developing fruit, scientists can trace the label through metabolic pathways to the final volatile product. nih.gov For instance, feeding a yeast fermentation with 13C-labeled glucose allows researchers to track how carbon atoms from sugar are incorporated into aroma-active compounds like higher alcohols and esters. This provides definitive evidence of the metabolic origin of these important flavor molecules. nih.gov
In this context, the most prominent and documented application of this compound is as a stable isotope-labeled internal standard. In studies investigating aroma biogenesis, it is critical to accurately quantify the final products. Because this compound is chemically identical to its natural counterpart, it behaves similarly during sample extraction and analysis but is easily distinguished by its higher mass. By adding a known amount of this compound to a sample before analysis (e.g., by GC-MS), researchers can correct for any loss during sample preparation and accurately calculate the concentration of the native ethyl caproate produced by the organism. This precise quantification is vital for evaluating how different conditions or genetic modifications affect aroma production.
| Sample Matrix | Analytical Method | Role of this compound | Research Goal |
| Wine | HS-SPME-GC-MS | Internal Standard | To quantify fruity aroma compounds and study the impact of different yeast strains or fermentation conditions. |
| Beer (Non-alcoholic) | GC-MS/MS | Internal Standard | To accurately measure volatile profiles produced by non-traditional yeast strains. |
| Sake | GC-MS | Internal Standard | To compare the chemical composition and volatile compounds between different types of sake. |
| Olive Oil | HS-SPME-GC-MS | Internal Standard | To quantify the volatile organic compounds that define the oil's sensory profile and quality. |
Understanding Biotic and Abiotic Factors Influencing VOC Profiles
Volatile organic compounds (VOCs) are emitted by a wide range of organisms and are influenced by both biological (biotic) and environmental (abiotic) factors. researchgate.net These compounds play a crucial role in interactions within and between different species. researchgate.net The study of VOC profiles can provide insights into the health of an ecosystem, the presence of specific microorganisms, and the impact of environmental stressors. researchgate.netnsf.gov
Development of Detection Methodologies for Specific Microbial Metabolites (e.g., Mycobacterium tuberculosis)
The accurate and rapid detection of microbial metabolites is crucial for diagnosing and monitoring diseases. frontiersin.orgjci.orgresearchgate.net this compound and other deuterated compounds serve as ideal internal standards in the development of sensitive analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.neteuropeanpharmaceuticalreview.com
In the context of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, identifying unique volatile organic compounds produced by the bacterium is a promising area of research for developing non-invasive diagnostic tests. frontiersin.orgnih.gov While direct research linking this compound to Mtb metabolite detection is not prominent, the principles of using deuterated standards are broadly applicable. researchgate.neteuropeanpharmaceuticalreview.com By spiking a sample with a known concentration of a deuterated standard like this compound, researchers can accurately quantify the concentration of the non-labeled (native) target metabolite, correcting for any loss or variation during sample preparation and analysis. researchgate.neteuropeanpharmaceuticalreview.comvliz.be This approach significantly improves the precision and reliability of the detection method. researchgate.net
Table 1: Application of Deuterated Standards in Microbial Metabolite Detection
| Analytical Technique | Role of Deuterated Standard | Benefit |
|---|---|---|
| GC-MS | Internal standard for quantification | Improves accuracy and precision of metabolite measurement. researchgate.netresearchgate.net |
Biodegradation Studies and Environmental Fate of Ester Compounds
Understanding how chemical compounds break down in the environment is critical for assessing their potential impact. ntis.govtoxicdocs.org this compound is a valuable tool for studying the biodegradation and environmental fate of esters. sfu.canih.gov
Isotopic Fractionation during Anaerobic Degradation Processes
During biodegradation, microorganisms often preferentially metabolize molecules containing lighter isotopes over those with heavier isotopes. weebly.com This process, known as isotopic fractionation, leads to a change in the isotopic ratio of the remaining pool of the compound. weebly.comnih.gov By measuring the isotopic composition of a contaminant over time, scientists can determine if and at what rate biodegradation is occurring. weebly.com
In the context of anaerobic degradation, where oxygen is absent, studying the fractionation of deuterated compounds like this compound can provide insights into the specific metabolic pathways being used by microorganisms. nih.govcopernicus.org For example, significant carbon isotope fractionation has been observed during the anaerobic degradation of compounds like methyl tert-butyl ether (MTBE). nih.gov Similar principles would apply to the deuterium in this compound, allowing researchers to track its degradation and understand the mechanisms involved.
Tracing the Transformation of Esters in Environmental Compartments
This compound can be used as a tracer to follow the movement and transformation of esters in different environmental compartments, such as soil, water, and sediment. researchgate.netucl.ac.uknumberanalytics.comiaea.orgnih.gov By introducing the labeled compound into a system, researchers can track its partitioning into different phases, its uptake by organisms, and its transformation into other chemical species. researchgate.netiaea.org This information is crucial for developing accurate models of the environmental fate of these compounds and for assessing their potential for bioaccumulation and toxicity. ntis.govsfu.ca The use of stable isotopes like deuterium is advantageous because they are non-radioactive and can be used in field studies without the same safety concerns as radioactive tracers. researchgate.net
Emerging Applications in Magnetic Resonance Spectroscopy (MRS) and Imaging (MRI) Research
Deuterium-labeled compounds are gaining increasing attention for their use in magnetic resonance spectroscopy (MRS) and magnetic resonance imaging (MRI). nih.govresearchgate.netresearchgate.netplos.org These techniques offer non-invasive ways to study metabolic processes in living organisms. nih.govnih.gov
The use of deuterated substrates in MRS, often referred to as Deuterium Metabolic Imaging (DMI), allows for the tracking of metabolic pathways in real-time. nih.govresearchgate.net Because the natural abundance of deuterium in the body is very low, the administration of a deuterated compound results in a strong and specific signal that can be easily detected. nih.gov This allows researchers to monitor the conversion of the deuterated substrate into various downstream metabolites, providing a dynamic picture of metabolic fluxes. nih.goveurisotop.com
While specific studies on this compound in MRS and MRI are not widely published, the general principles of using deuterated compounds are well-established. nih.govotsuka.co.jp For instance, deuterated glucose has been used to study glucose metabolism in tumors. researchgate.net The development of more cost-effective methods for synthesizing deuterated compounds is expected to expand the use of DMI in both preclinical and clinical research. researchgate.net The low intrinsic sensitivity of MRS is a limitation, but ongoing advancements in instrumentation and methodology are helping to overcome this challenge. uab.cat
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Ethyl caproate |
| Deuterium |
| Hydrogen |
| Mycobacterium tuberculosis |
| Methyl tert-butyl ether (MTBE) |
Future Directions and Interdisciplinary Research with Ethyl Caproate D11
Development of Advanced Deuterated Probes for Untargeted Metabolomics
Untargeted metabolomics, which aims to measure as many small molecules as possible in a biological sample, faces significant challenges in accurate quantification and compound identification. nih.govnih.gov Deuterated compounds like Ethyl Caproate-d11 are crucial for advancing this field, serving as superior internal standards. clearsynth.com
Stable isotope-labeled internal standards (SIL-IS) are the preferred method for correcting variations in analytical measurements, particularly in mass spectrometry. nih.govthermofisher.com The addition of a known quantity of a deuterated standard, such as this compound, to a sample allows for the precise quantification of its non-labeled counterpart, Ethyl Caproate. clearsynth.com This is because the deuterated standard is chemically almost identical to the analyte and behaves similarly during sample extraction and ionization, thus correcting for matrix effects and variations in instrument response. clearsynth.comthermofisher.com
While deuterium (B1214612) is the most commonly used isotope for labeling due to its relative ease of synthesis and lower cost, it has certain limitations. These can include potential chromatographic separation from the unlabeled analyte and, in some cases, the loss of deuterium atoms during analysis. nih.gov However, careful selection of the labeling positions can minimize these effects. The development of advanced probes involves synthesizing deuterated standards like this compound with high isotopic purity and stability to ensure the highest accuracy in untargeted studies. These standards are pivotal for creating robust and reliable analytical methods, enabling researchers to confidently identify and quantify subtle changes in metabolite profiles associated with disease or environmental exposures. nih.govclearsynth.com
| Isotope | Common Use | Advantages | Considerations |
|---|---|---|---|
| Deuterium (²H or D) | Internal Standards, Tracing | Relatively inexpensive, high isotopic enrichment possible. | Potential for H/D exchange, chromatographic shifts, kinetic isotope effects. nih.gov |
| Carbon-13 (¹³C) | Metabolic Flux Analysis, Tracing | Stable label, universally present in biomolecules, no chromatographic shift. nih.gov | Higher cost compared to deuterium. |
| Nitrogen-15 (¹⁵N) | Protein/Amino Acid Analysis, Tracing | Stable label, key element in amino acids and nucleotides. | Less universally applicable than ¹³C. |
Integration of Stable Isotope Tracing with Multi-Omics Data Analysis
Stable isotope tracing is a powerful technique to map the flow of atoms through metabolic pathways, providing a dynamic view of cellular metabolism. nih.gov By introducing a labeled substrate, such as a deuterated precursor that can be converted into this compound within a system, researchers can trace the metabolic fate of the label. nih.govyoutube.com This approach, known as metabolic flux analysis (MFA), quantifies the rates of metabolic reactions. nih.govmdpi.com
The future of systems biology lies in the integration of data from multiple "omics" platforms (genomics, transcriptomics, proteomics, and metabolomics). Information from isotope tracing studies using probes like this compound can be layered with other omics data to build more comprehensive models of biological systems. For example, observing an increased flux through a pathway leading to ester formation (traced by this compound) could be correlated with the upregulation of specific enzyme-coding genes (transcriptomics) and increased levels of those enzymes (proteomics). This integrated approach allows for the elucidation of regulatory mechanisms and provides a more holistic understanding of how genetic information translates into metabolic function. nih.gov Such studies are critical for understanding complex diseases and for designing effective metabolic engineering strategies. nih.gov
Computational Modeling of Isotopic Kinetic Isotope Effects and Metabolic Networks
When a hydrogen atom is replaced by a deuterium atom, the mass of that atom nearly doubles. This change in mass affects the vibrational frequencies of chemical bonds, which can lead to a change in the rate of a chemical reaction. princeton.edu This phenomenon is known as the Kinetic Isotope Effect (KIE). wikipedia.org The C-D bond is stronger and vibrates at a lower frequency than a C-H bond, meaning it requires more energy to break. princeton.edu Consequently, reactions involving the cleavage of a C-D bond are typically slower than those involving a C-H bond. wikipedia.org
For this compound, the presence of eleven deuterium atoms can significantly influence its reactivity in enzymatic or chemical reactions compared to its non-deuterated counterpart. Measuring these KIEs provides invaluable information about reaction mechanisms, particularly the rate-determining step. princeton.eduwikipedia.org
Computational chemistry plays a vital role in interpreting and predicting KIEs. researchgate.net Theoretical models, such as those based on transition state theory and density functional theory, can calculate the expected KIE for a proposed reaction mechanism. wikipedia.orgnih.gov By comparing computationally predicted KIEs with experimentally measured values for this compound, researchers can validate or refute mechanistic hypotheses. researchgate.net This synergy between experimental work and computational modeling is crucial for building accurate models of metabolic networks and for understanding the fundamental principles of enzyme catalysis. rutgers.edu
| KIE (kH/kD) Value | Interpretation | Implication for Mechanism |
|---|---|---|
| ~1 | No isotope effect. | The C-H bond is not broken in the rate-determining step of the reaction. princeton.edu |
| >1 (Normal KIE) | The reaction is slower with deuterium. | The C-H bond is broken in the rate-determining step. The magnitude can indicate the nature of the transition state. wikipedia.orgrutgers.edu |
| <1 (Inverse KIE) | The reaction is faster with deuterium. | Often indicates a change in hybridization at the carbon atom or the formation of a new, stiffer bond to hydrogen in the transition state. researchgate.net |
Novel Applications in Food Science and Fermentation Technology Research
Ethyl caproate is a key flavor compound, responsible for fruity and pineapple-like aromas in many fermented foods and beverages, including wine, beer, and spirits. ulprospector.comberjeinc.com The precise control and quantification of such flavor esters are paramount in the food industry. This compound serves as an ideal internal standard for the accurate measurement of natural ethyl caproate in these complex matrices, overcoming interference from other components.
Beyond quantification, this compound opens up new research avenues in fermentation technology. During fermentation, yeast and other microbes synthesize esters from precursors like fatty acids and ethanol (B145695). The exact metabolic pathways and their regulation are of great interest for optimizing flavor profiles. By using deuterated precursors (e.g., deuterated ethanol or fatty acids) in the fermentation medium, researchers can trace the incorporation of deuterium into ethyl caproate. nih.gov This stable isotope tracing can elucidate the biosynthetic pathways of flavor compounds, reveal metabolic bottlenecks, and help in the selection or engineering of microbial strains with enhanced ester production capabilities. rsc.orgnih.gov For example, understanding how changes in fermentation conditions (like temperature or nutrient availability) affect the flux through these pathways can lead to better control over the final flavor and aroma of the product. nih.gov
Q & A
Basic Research Questions
Q. How can Ethyl Caproate-d11 be unambiguously identified in experimental samples?
- Methodological Answer : Use a combination of spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR) : Compare deuterium-substituted peaks in -NMR (reduced proton signals) and -NMR (isotopic shifts).
- Mass Spectrometry (MS) : Confirm the molecular ion cluster at m/z 155.28 (base peak) and observe deuterium-specific fragmentation patterns.
- Infrared (IR) Spectroscopy : Validate ester functional groups (C=O stretch ~1740 cm, C-O stretch ~1240 cm) and compare with non-deuterated analogs .
- Data Table :
| Technique | Key Diagnostic Feature | Expected Result for this compound |
|---|---|---|
| -NMR | Proton-deficient peaks | Reduced intensity at δ 0.9–1.5 ppm |
| MS | Molecular ion cluster | m/z 155.28 (M) with isotopic pattern |
Q. What are the standard protocols for synthesizing this compound in a laboratory setting?
- Methodological Answer :
- Deuterated Esterification : React hexanoic acid with deuterated ethanol (CDOD) under acid catalysis (e.g., HSO).
- Purification : Distill the product under reduced pressure (boiling point ~167°C) and confirm purity via gas chromatography (GC) with flame ionization detection (FID) .
- Critical Controls : Include non-deuterated ethyl caproate as a reference to validate isotopic substitution efficiency.
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Keep in amber glass vials at –20°C under inert gas (Ar/N) to minimize deuterium exchange and ester hydrolysis.
- Handling : Use anhydrous solvents and moisture-free conditions during experiments. Monitor degradation via periodic NMR or GC-MS checks .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in spectral data for this compound across studies?
- Methodological Answer :
- Cross-Validation : Compare data from orthogonal techniques (e.g., NMR vs. MS) and replicate experiments under standardized conditions.
- Literature Benchmarking : Align results with authoritative databases (e.g., NIST Chemistry WebBook) and primary literature, noting solvent effects and instrument calibration discrepancies .
- Statistical Analysis : Apply multivariate regression to isolate variables (e.g., temperature, solvent polarity) affecting spectral outcomes .
Q. How do deuterium substitutions in this compound influence its physicochemical properties compared to the non-deuterated analog?
- Methodological Answer :
- Isotopic Effect Studies :
- Kinetic Isotope Effects (KIE) : Measure reaction rates (e.g., hydrolysis) using ratios.
- Thermodynamic Properties : Use differential scanning calorimetry (DSC) to compare melting points and enthalpies of vaporization.
- Computational Modeling : Perform density functional theory (DFT) calculations to predict vibrational frequencies and bond dissociation energies .
- Data Table :
| Property | Ethyl Caproate | This compound |
|---|---|---|
| Melting Point (°C) | –63 | –65 (estimated) |
| Vapor Pressure (kPa, 25°C) | 0.12 | 0.11 (predicted) |
Q. What are best practices for incorporating this compound into isotopic tracer studies in metabolic research?
- Methodological Answer :
- Tracer Design : Use -labeled analogs alongside deuterated forms to track metabolic pathways via LC-MS/MS.
- Quantitative Analysis : Apply isotope dilution mass spectrometry (IDMS) with internal standards (e.g., Ethyl Caproate-d) to correct for matrix effects .
- Ethical Compliance : Ensure deuterated compounds meet safety protocols for biological use (e.g., cytotoxicity screening) .
Methodological Considerations for Data Reporting
- Reproducibility : Document all synthesis steps, instrumental parameters (e.g., NMR pulse sequences), and statistical methods (e.g., Student’s t-test for replicates) in line with IUPAC guidelines .
- Data Sharing : Deposit raw spectral data in repositories like Zenodo with DOIs, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
